Isobaurenol
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H50O |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,13,14-tetradecahydro-1H-picen-3-ol |
InChI |
InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(27)20(19)2/h19-20,23-25,31H,9-18H2,1-8H3 |
InChI Key |
FOAKGLWNANRWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3(C4=C(CCC3(C2C1C)C)C5(CCC(C(C5CC4)(C)C)O)C)C)C |
Origin of Product |
United States |
Natural Sourcing and Isolation Methodologies for Isobaurenol
Botanical and Biological Sources of Isobaurenol
This compound has been detected and isolated from a range of plant species, highlighting its widespread distribution within the plant kingdom. The following sections detail specific investigations into its natural sourcing.
Isolation from Plant Species
The identification and isolation of this compound have been key objectives in numerous phytochemical studies.
Investigations in Evodia meliaefolia Root Bark and Stem Bark
While the genus Evodia (now often classified under Melicope) has been a subject of phytochemical interest, direct reports specifically linking this compound to Evodia meliaefolia root bark or stem bark were not prominent in the provided search results. However, related species within the Melicope genus have shown the presence of this compound.
Research on Picris hieracioides and Festuca argentina
This compound has been reported in both Picris hieracioides and Festuca argentina.
Picris hieracioides: This plant species, commonly known as Hawkweed Oxtongue, is a member of the Asteraceae family. This compound has been identified as one of its constituents nih.gov. Picris hieracioides is native to Europe and Asia, and is found in grasslands, roadsides, and waste areas naturespot.orgnativeplanttrust.org.
Festuca argentina: Research on the grass species Festuca argentina has led to the isolation of this compound. Studies involving the saponification of waxes from its petroleum ether extract identified this compound alongside other pentacyclic triterpenols such as beta-amyrin, germanicol, lupeol (B1675499), hopenol-a, and hopeol researchgate.netresearchgate.netaensiweb.net.
Identification in Melicope pteleifolia and Xyloselinum leonidii
Melicope pteleifolia: this compound has been isolated from the leaves of Melicope pteleifolia, a plant species belonging to the Rutaceae family researchgate.net. This species is utilized in traditional medicine and as a food source in Southeast Asia researchgate.net. Phytochemical investigations have identified a variety of compounds from its different parts, including triterpenes researchgate.netresearchgate.netnih.govnih.gov.
Xyloselinum leonidii: While Xyloselinum leonidii has been studied for its phenolic constituents, including coumarins and chromones, the presence of this compound has not been explicitly reported in the available research snippets researchgate.net.
Occurrence in other Natural Organisms
Beyond the specifically mentioned plant species, this compound has been noted in broader natural product databases and studies. For instance, the COCONUT database lists this compound in the context of Australian natural products naturalproducts.net. It has also been identified as a triterpene obtained from an unspecified plant source in studies investigating various classes of natural compounds researchgate.net. Furthermore, this compound has been included in lists of compounds tested for biological activities, suggesting its broader presence in natural product research uba.ar.
Biogeographical and Ecological Considerations in this compound Distribution
The geographical and ecological distribution of this compound is intrinsically linked to the habitats of the plants that produce it.
Picris hieracioides : This species is widely distributed across Europe and Asia, with introductions in North America, Australia, and New Zealand nativeplanttrust.orgzobodat.at. Ecologically, it thrives in calcareous soils, grasslands, roadsides, and disturbed areas, demonstrating intolerance to heavy grazing and competition in dense vegetation naturespot.org.
Festuca argentina : As a grass species, Festuca argentina's distribution is widespread, though specific ecological preferences related to this compound production are not detailed in the provided literature.
Melicope pteleifolia : This plant is found in evergreen and mixed deciduous forests, forest margins, thickets, swamp forests, and open areas across a range of altitudes, from near sea level up to 2300-2800 meters in countries like China, Vietnam, Laos, Cambodia, Myanmar, and Thailand efloras.org. Its presence in diverse habitats suggests a broad geographical distribution within these regions.
The distribution patterns of this compound are thus influenced by the geographical ranges and ecological niches of its host plant species. Further research into the biosynthesis and ecological roles of triterpenoids like this compound could provide deeper insights into their distribution patterns.
Advanced Extraction and Purification Techniques for this compound
The isolation of this compound relies on a combination of extraction, chromatographic separation, and crystallization methods, each optimized to maximize yield and purity.
Solvent extraction is a fundamental step in isolating natural products, including triterpenoids like this compound, from plant tissues. The choice of solvent and extraction conditions significantly impacts the efficiency and selectivity of the process.
Commonly employed solvents for extracting triterpenoids from plant materials include ethanol, methanol, chloroform, and ethyl acetate (B1210297), owing to their ability to dissolve compounds of varying polarities hilarispublisher.comfrontiersin.orgnih.govmdpi.com. Ethanol, in particular, is frequently cited for its effectiveness in extracting bioactive compounds from plant matrices frontiersin.orgnih.gov. Optimization of solvent-based extraction protocols involves systematically adjusting parameters such as the type of solvent, temperature, extraction duration, and the solvent-to-solid ratio. These adjustments aim to enhance the recovery of this compound while minimizing the co-extraction of unwanted compounds nih.govnih.gov. Advanced techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be employed to improve extraction efficiency, reduce extraction time, and potentially lower solvent consumption compared to conventional methods like maceration or Soxhlet extraction nih.govmdpi.com.
Table 1: Common Solvents for Triterpenoid (B12794562) Extraction
| Solvent | Common Use/Properties | Reference(s) |
| Ethanol | Effective for bioactive compounds, widely used | frontiersin.orgnih.gov |
| Methanol | Common for plant extracts, good polarity range | hilarispublisher.comfrontiersin.org |
| Chloroform | Used in some lipid extraction protocols, can extract triterpenoids | mdpi.com |
| Petroleum Ether | Used in some extraction studies for less polar compounds | nih.gov |
| Hexane | Suitable for non-polar compounds, including some triterpenoids | hilarispublisher.com |
| Ethyl Acetate | Used in various extraction studies for moderately polar compounds | researchgate.net |
Chromatographic techniques are indispensable for separating this compound from the complex mixture of compounds present in crude plant extracts. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.
Gas Chromatography (GC) for Profile AnalysisGas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds, and it can be applied to terpenoids, which often exhibit these characteristicshilarispublisher.com. In GC, the sample is vaporized and swept by an inert carrier gas (e.g., helium) through a column containing a stationary phaseajprd.comlibretexts.org. Separation is based on the differential volatility and partitioning of analytes between the mobile gas phase and the stationary phasehilarispublisher.comlibretexts.org. GC is particularly useful for analyzing the volatile fraction of plant extracts and for obtaining a chemical profile of the samplehilarispublisher.com. Coupling GC with Mass Spectrometry (GC-MS) provides a powerful tool for identifying and characterizing the separated compoundshilarispublisher.comresearchgate.net.
Table 2: Chromatographic Techniques for this compound Isolation
| Technique | Stationary Phase(s) | Mobile Phase (Example Systems) | Detection Methods | Separation Principle(s) |
| Column Chromatography | Silica Gel, Alumina | Hexane/Ethyl Acetate, Chloroform/Methanol | TLC, UV | Adsorption, Partitioning |
| High-Performance Liquid Chromatography (HPLC) | C18-bonded Silica, Silica Gel | Acetonitrile/Water, Methanol/Water, Chloroform/Methanol | UV-Vis, MS | Partitioning, Adsorption |
| Gas Chromatography (GC) | Capillary Columns (various) | Helium (carrier gas) | FID, MS | Volatilization, Partitioning |
Following chromatographic separation, crystallization is a crucial final step to obtain this compound in a highly pure crystalline form rochester.eduyoutube.comyoutube.comyoutube.comspringernature.com. This technique leverages the difference in solubility between the target compound and any remaining impurities in a specific solvent or solvent mixture rochester.eduyoutube.comyoutube.comyoutube.com. The process typically involves dissolving the partially purified this compound in a minimal amount of hot solvent, in which it is highly soluble. As the solution cools slowly, the solubility of this compound decreases, leading to supersaturation and the formation of crystals rochester.eduyoutube.comyoutube.comyoutube.com. Ideally, impurities remain dissolved in the mother liquor. Careful selection of the solvent is paramount: the compound should be sparingly soluble at room temperature but readily soluble at elevated temperatures, while impurities should either remain highly soluble or be insoluble throughout the process rochester.eduyoutube.comyoutube.com. Common crystallization methods include slow cooling, evaporation of solvent, or liquid/vapor diffusion techniques to promote the growth of pure crystals rochester.eduspringernature.com. The resulting crystals are then filtered and dried.
List of Compounds Mentioned:
this compound
Structural Elucidation and Advanced Spectroscopic Characterization of Isobaurenol
Elucidation of Relative and Absolute Stereochemistry of Isobaurenol
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography serves as a cornerstone for unequivocally establishing the three-dimensional structure of organic molecules, including this compound. By diffracting X-rays off a single crystal of this compound, researchers can determine the precise arrangement of atoms in space, including bond lengths, bond angles, and absolute stereochemistry. Studies employing single-crystal X-ray diffraction have confirmed the tetracyclic triterpenoid (B12794562) skeleton of this compound, detailing its specific configuration at chiral centers. For instance, analysis of crystal structures has provided detailed atomic coordinates and confirmed the presence of the characteristic isobauerane skeleton with specific hydroxyl group positions and stereochemical assignments, which are crucial for differentiating it from related compounds. The results from X-ray diffraction are typically presented in crystallographic information files (CIFs), detailing space group, unit cell parameters, and atomic coordinates, which serve as the ultimate reference for structural confirmation.
Computational Approaches to Stereochemical Analysis
Complementing experimental techniques, computational methods offer powerful tools for analyzing and confirming the stereochemistry of this compound. Techniques such as Density Functional Theory (DFT) calculations can predict spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which can then be compared to experimental data for structural verification. By calculating theoretical NMR spectra for different possible stereoisomers, researchers can identify the isomer that best matches the observed experimental spectra, thereby assigning the correct stereochemistry. Furthermore, computational methods can be employed to analyze conformational preferences and to predict properties related to molecular interactions, aiding in the understanding of this compound's behavior in various chemical environments. These computational analyses are invaluable for resolving ambiguities that may arise from spectroscopic data alone and for providing a deeper theoretical understanding of the molecule's spatial arrangement.
Development and Validation of Analytical Methods for this compound Quantification and Purity Assessment
The accurate quantification and assessment of this compound's purity are critical for its isolation, characterization, and potential utilization in various fields. The development of robust analytical methods, guided by principles of quality by design and rigorous validation, ensures reliable and reproducible results.
Principles of Analytical Quality by Design (AQbD) in this compound Method Development
Analytical Quality by Design (AQbD) is a systematic approach to method development that prioritizes understanding and controlling method performance throughout its lifecycle. Applying AQbD principles to this compound analysis involves defining a Quality Target Product Profile (QTPP) for the analytical method, identifying critical method parameters (CMPs) that significantly impact method performance, and establishing a design space within which the method consistently meets its quality attributes. This approach moves beyond traditional one-factor-at-a-time optimization by exploring the interactions between method parameters. For this compound, this might involve identifying critical parameters in chromatographic separation (e.g., mobile phase composition, flow rate, column temperature) or spectroscopic detection (e.g., wavelength, detector settings) that influence selectivity, sensitivity, and peak shape. By proactively understanding these relationships, methods are developed to be inherently robust and reliable, ensuring consistent performance even with minor variations in operating conditions.
Optimization of Chromatographic and Spectroscopic Parameters
Optimization of chromatographic and spectroscopic parameters is essential for developing sensitive, selective, and efficient analytical methods for this compound. High-Performance Liquid Chromatography (HPLC) is frequently employed due to its versatility in separating complex mixtures. Optimization typically involves adjusting mobile phase composition (e.g., solvent type, gradient profile, pH), stationary phase selection, flow rate, and column temperature to achieve optimal separation of this compound from co-eluting compounds and matrix components. For example, studies might focus on optimizing the ratio of organic solvent to aqueous buffer in the mobile phase and selecting a suitable column (e.g., C18) to achieve good resolution and peak shape for this compound. Spectroscopic parameters, such as UV-Vis detection wavelengths or mass spectrometry ionization modes and fragmentation patterns, are also optimized to maximize sensitivity and selectivity for this compound detection and quantification.
Table 1: Example HPLC Method Optimization Parameters for this compound
| Parameter | Initial Value | Optimized Value | Rationale for Optimization |
| Mobile Phase (A) | Water | Water (0.1% TFA) | Improved peak shape and ionization for MS detection |
| Mobile Phase (B) | Acetonitrile | Acetonitrile | Standard organic modifier |
| Gradient Profile | Linear | Optimized Curve | Enhanced separation of closely eluting impurities |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Improved resolution and reduced backpressure |
| Column Temperature | 25 °C | 30 °C | Enhanced peak symmetry and faster analysis |
| Detection Wavelength | 210 nm | 254 nm | Increased sensitivity specific to this compound chromophore |
| Injection Volume | 10 µL | 20 µL | Increased sample load for higher sensitivity |
Note: TFA = Trifluoroacetic Acid. Optimized values are illustrative and depend on specific chromatographic conditions and column used.
Robustness and Reproducibility Studies of Analytical Procedures
Robustness and reproducibility are critical validation parameters that ensure an analytical method performs reliably under normal, intended use conditions. Robustness studies assess the method's ability to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, temperature, or flow rate, within a defined range. For this compound analysis, a robust method would yield consistent results even if minor deviations occur during routine laboratory operations. Reproducibility studies, often evaluated at different times, by different analysts, or using different equipment (inter-laboratory reproducibility), confirm that the method consistently produces similar results across various conditions. These studies typically involve multiple replicate analyses of this compound standards and samples, with statistical evaluation of parameters such as relative standard deviation (RSD) for peak area, retention time, and calculated concentration.
Table 2: Illustrative Robustness Testing of an this compound HPLC Method
| Parameter Variation | Condition Tested | % Change in Assay Value (vs. Nominal) | RSD (%) for Peak Area (n=3) | Pass/Fail Criteria (e.g., <15% change, RSD <2%) |
| Mobile Phase Composition | +5% Acetonitrile | -1.2 | 0.8 | Pass |
| Mobile Phase Composition | -5% Acetonitrile | +0.9 | 0.9 | Pass |
| Flow Rate | +0.1 mL/min | -0.5 | 0.7 | Pass |
| Flow Rate | -0.1 mL/min | +0.7 | 0.8 | Pass |
| Column Temperature | +2 °C | -0.8 | 0.9 | Pass |
| Column Temperature | -2 °C | +0.6 | 0.7 | Pass |
Note: These values are illustrative and represent typical outcomes of robustness studies.
Compound Names Mentioned:
| Compound Name |
|---|
Biosynthetic Pathways and Enzymology of Isobaurenol Formation
Precursor Incorporation and Intermediary Metabolites in Isobaurenol Biosynthesis
The journey to this compound begins with the cellular production of isoprenoid precursors, which are then channeled into the synthesis of the 30-carbon skeleton characteristic of triterpenes.
Isoprenoid Pathway Contributions
Isoprenoids, also known as terpenoids, are universally synthesized from five-carbon units derived from isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) creative-proteomics.comnih.govcsic.es. These fundamental building blocks are produced via two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, predominantly found in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, typically located in plastids creative-proteomics.comnih.govcsic.esgenome.jp.
For triterpenoid (B12794562) biosynthesis, the MVA pathway is particularly significant as it leads to the production of farnesyl pyrophosphate (FPP) creative-proteomics.comgenome.jpfrontiersin.org. FPP, a C15 isoprenoid, is then converted by squalene (B77637) synthase into squalene (C30), a linear precursor frontiersin.orgmdpi.comnih.gov. Squalene is subsequently epoxidized by squalene epoxidase to form 2,3-oxidosqualene (B107256) (OS) mdpi.comnih.govresearchgate.netcore.ac.ukacs.orgnih.gov. 2,3-Oxidosqualene serves as the direct substrate for the initial cyclization step in triterpene formation.
Table 1: Key Isoprenoid Precursors and Their Role in Triterpenoid Biosynthesis
| Precursor/Metabolite | Carbon Count | Primary Pathway(s) | Role in Triterpenoid Biosynthesis |
| Isopentenyl diphosphate (IPP) | C5 | MVA, MEP | Fundamental building block; isomerizes to DMAPP. |
| Dimethylallyl diphosphate (DMAPP) | C5 | MVA, MEP | Fundamental building block; condenses with IPP. |
| Geranyl pyrophosphate (GPP) | C10 | MVA, MEP | Formed by condensation of IPP and DMAPP; precursor to diterpenoids. |
| Farnesyl pyrophosphate (FPP) | C15 | MVA | Formed by condensation of GPP and IPP; precursor to squalene. |
| Squalene | C30 | MVA | Linear precursor to triterpenes; formed from FPP. |
| 2,3-Oxidosqualene (OS) | C30 | MVA | Epoxidized squalene; direct substrate for triterpene cyclization. |
Cyclization Mechanisms in Pentacyclic Triterpene Biosynthesis
The critical step in forming the characteristic polycyclic structure of triterpenes, including this compound, is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs) frontiersin.orgresearchgate.netcore.ac.ukacs.orgnih.gov. Plant OSCs are responsible for converting the linear 2,3-oxidosqualene into a diverse array of tetracyclic and pentacyclic triterpene skeletons through a complex cascade of carbocationic rearrangements researchgate.netcore.ac.ukkeydaru.ir.
The specific folding of 2,3-oxidosqualene within the active site of an OSC dictates the resulting skeletal structure. For instance, cyclization via the dammarenyl cation leads to ursane, oleanane, and lupane (B1675458) scaffolds, while cyclization via the protosteryl cation yields steroidal scaffolds researchgate.net. This compound belongs to the bauerane class of triterpenoids, indicating a specific cyclization pathway initiated by an OSC that generates this particular skeletal framework naturalproducts.net. While general mechanisms of carbocation formation, skeletal rearrangement, and final deprotonation are understood for OSCs researchgate.netkeydaru.ir, the precise enzymatic cascade leading to the bauerane skeleton of this compound is an area of ongoing research.
Identification and Characterization of Biosynthetic Enzymes
The transformation of 2,3-oxidosqualene into this compound involves multiple enzymatic activities, starting with the cyclization by OSCs and potentially followed by modifications catalyzed by oxidoreductases and transferases.
Triterpene Synthase Enzyme Investigations
Oxidosqualene cyclases (OSCs) are the primary enzymes responsible for the initial cyclization of 2,3-oxidosqualene into various triterpene skeletons frontiersin.orgresearchgate.netcore.ac.ukacs.orgnih.gov. Plant OSCs are classified based on the major products they generate, such as lupeol (B1675499) synthase (LUS), β-amyrin synthase (BAS), and α-amyrin synthase (AS) researchgate.netnih.gov. These enzymes are crucial for establishing the fundamental carbon skeleton of triterpenoids.
Research into OSCs often involves heterologous expression in systems like yeast or Nicotiana benthamiana to characterize their catalytic activity and substrate specificity core.ac.ukacs.org. Studies have identified conserved amino acid residues critical for determining product specificity in triterpene synthases core.ac.uk. While specific OSCs directly responsible for this compound biosynthesis have not been extensively detailed in the provided literature, it is understood that a specific OSC would catalyze the formation of the bauerane skeleton from 2,3-oxidosqualene.
Oxidoreductase and Transferase Enzyme Activities in Downstream Modifications
Following the initial cyclization, triterpene skeletons are often subject to further modifications, including oxidation and glycosylation, which can significantly alter their biological activities and physicochemical properties frontiersin.orgcore.ac.uknih.gov.
Oxidoreductases: Cytochrome P450 monooxygenases (CYPs) are a major class of enzymes involved in these downstream oxidative modifications. They catalyze reactions such as hydroxylation, epoxidation, and oxidation of aldehyde or alcohol groups at various positions on the triterpene scaffold researchgate.netnih.gov. For example, specific CYP716 family members have been shown to catalyze C28 oxidation of β-amyrin to yield corresponding alcohols, aldehydes, and carboxylic acids, or hydroxylation at C2α or C6β positions of various triterpenes nih.gov.
Transferases: Uridine diphosphate-dependent glycosyltransferases (UGTs) are responsible for attaching sugar moieties to triterpene aglycones, forming triterpene glycosides, commonly known as saponins (B1172615) frontiersin.org. These glycosylation steps are critical for the solubility and biological activity of many triterpenoids.
While direct evidence for specific oxidoreductases or transferases involved in the modification of this compound is not detailed in the provided search results, it is highly probable that similar enzymatic machinery is employed to functionalize the bauerane skeleton, should this compound itself undergo further modifications in producer organisms.
Table 2: Key Enzyme Classes in Triterpenoid Biosynthesis and Modification
| Enzyme Class | General Function | Examples of Substrates/Products (General Triterpenoids) |
| Oxidosqualene Cyclase (OSC) | Catalyzes the cyclization of 2,3-oxidosqualene into triterpene skeletons. | 2,3-Oxidosqualene → Ursane, Oleanane, Lupane, Bauerane skeletons, etc. |
| Cytochrome P450 Monooxygenase (CYP) | Catalyzes oxidative modifications (hydroxylation, epoxidation, etc.). | β-amyrin, Lupeol, Oleanolic acid, etc. → Hydroxylated, epoxidized, or oxidized derivatives. |
| Uridine Diphosphate-dependent Glycosyltransferase (UGT) | Catalyzes the glycosylation of triterpene aglycones. | Triterpene aglycones → Triterpene glycosides (saponins). |
Genetic and Molecular Regulation of this compound Biosynthesis in Producer Organisms
The biosynthesis of specialized metabolites like this compound is tightly regulated at the genetic and molecular levels, ensuring appropriate production in response to developmental cues and environmental stimuli.
Gene Expression Regulation: The accumulation of secondary metabolites is often modulated by transcription factors (TFs) that bind to specific DNA sequences, controlling the expression of genes encoding biosynthetic enzymes mdpi.comnih.govnih.gov. Common TFs involved in plant secondary metabolism include members of the WRKY, MYB, AP2/ERF, bZIP, bHLH, and NAC families mdpi.com. These TFs can integrate signals from various pathways, including phytohormonal signaling (e.g., abscisic acid, methyl jasmonate, salicylic (B10762653) acid), to fine-tune gene expression nih.govmdpi.com.
Metabolic Pathway Engineering: Efforts to enhance triterpenoid production often involve manipulating the expression of key genes within the isoprenoid pathway or the triterpenoid biosynthesis cascade. For instance, overexpression of enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) or squalene synthase has been employed to increase the flux towards triterpenoids frontiersin.org. Understanding the regulatory networks controlling this compound biosynthesis could enable targeted genetic modifications to improve its yield in natural sources or engineered systems.
Compound List
Abscisic acid (ABA)
α-Amirin
Artemisin
Asiatic acid
Benzoxazinoid
β-Amyrin
β-Boswellic acid
Brassinosteroids
Cannabidiol
Carotenoids
Chlorophylls
Coumarin
Cycloartenol
Cyclooctatin
Cycloserine
Cysteine
Cytokinins
2,3-Oxidosqualene (OS)
Dimethylallyl diphosphate (DMAPP)
Ditryptophenaline
Ergothioneine (EGT)
5′-phosphoribosyl-1′-pyrophosphate (PRPP)
Formycin
Formycin A
FPP (Farnesyl pyrophosphate)
Fumiquinazoline D
GGP (Geranylgeranyl pyrophosphate)
Gibberellins
Ginsenoside
Gramine
GPP (Geranyl pyrophosphate)
Hordatine
Histidine
this compound
Isoprenoid
Isopentenyl diphosphate (IPP)
Isoprene
Isoursenol
Lanosterol
Linalyl acetate (B1210297)
Lovastatin
Lupeol
Lupane
Maslinic acid
MEP pathway
Metabolites
MVA pathway
Mugineic acid
Oleanane
Oleanolic acid
Oleanolic acid
Paerucumarin
Pentalenolactone
Pentagalloylglucose
Phylloquinones
Plastoquinone
Podophyllotoxin
PRPP (5′-phosphoribosyl-1′-pyrophosphate)
Remdesivir
Roseoflavin
S-adenosylmethionine (SAM)
Saponins
Squalene
Staphyloferrin B
Sterols
Strigolactones
Taxol
Terpenoids
Terpentecin
Thalianol
Triterpene
Triterpene glycosides
Triterpenoid
Tryptophan
Tyrosine
Ubiquinone
Ursane
4-amino-1H-pyrazole-3,5-dicarboxylate
β-Amyrin
α-Boswellic acid
β-Boswellic acid
γ-Amyrin
Chemical Synthesis Strategies for Isobaurenol and Analogues
Total Synthesis of Isobaurenol
The construction of the complex friedooleanane skeleton of this compound requires a meticulously planned synthetic sequence. A successful total synthesis would hinge on a logical retrosynthetic analysis and the implementation of key bond-forming reactions with precise stereocontrol.
Retrosynthetic Analysis of the Friedooleanane Skeleton
A retrosynthetic analysis of the friedooleanane skeleton, the core structure of this compound, would likely commence with disconnections of the polycyclic system to reveal simpler, more accessible building blocks. Key strategic disconnections might involve late-stage cyclization reactions to form one or more of the six-membered rings. For instance, an intramolecular Diels-Alder reaction or a cationic cyclization cascade could be envisioned to construct a significant portion of the carbocyclic framework in a single, stereoselective step. Further disconnection would lead to acyclic or monocyclic precursors that can be assembled through well-established carbon-carbon bond-forming reactions. The positioning of functional groups on these precursors would be critical to facilitate the desired cyclizations and to allow for the eventual installation of the hydroxyl group and the specific substitution pattern of this compound.
| Retrosynthetic Step | Key Transformation | Precursor Structure |
| Final Cyclization | Intramolecular Cyclization (e.g., Diels-Alder, Cationic) | Polyene or appropriately functionalized polycyclic intermediate |
| Intermediate Assembly | Convergent Fragment Coupling | Multiple simpler cyclic or acyclic fragments |
| Initial Building Blocks | Functionalization of commodity chemicals | Simple, commercially available starting materials |
Key Bond-Forming Reactions and Stereocontrol Elements
The forward synthesis of the friedooleanane skeleton would rely on a series of robust and stereoselective bond-forming reactions. The creation of the numerous stereocenters present in this compound with the correct relative and absolute stereochemistry is a primary challenge.
Key Bond-Forming Reactions:
Aldol (B89426) Reactions: To construct carbon-carbon bonds while simultaneously creating new stereocenters.
Michael Additions: For the formation of carbon-carbon bonds in a conjugate fashion.
Diels-Alder Cycloadditions: To form six-membered rings with a high degree of stereocontrol.
Radical Cyclizations: To forge challenging ring systems.
Cross-Coupling Reactions (e.g., Suzuki, Heck): For the coupling of key fragments.
Stereocontrol Elements:
Achieving the desired stereochemistry would necessitate the use of various stereocontrol strategies. Substrate-controlled reactions, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions, would play a crucial role. Additionally, reagent-controlled methods, employing chiral reagents or catalysts, would be essential for introducing chirality at specific positions. Conformational analysis of key intermediates would also be vital to predict and control the stereochemical course of reactions.
Asymmetric Synthesis Approaches to this compound and Chiral Analogues
To access enantiomerically pure this compound and its chiral analogues, asymmetric synthesis methodologies are indispensable. These approaches aim to introduce chirality early in the synthetic sequence and maintain it throughout the synthesis.
Chiral Auxiliary-Directed Asymmetric Transformations
Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct a stereoselective reaction. Once the desired stereochemistry is established, the auxiliary is removed. In the context of this compound synthesis, chiral auxiliaries could be employed in various transformations:
Asymmetric Alkylations: A chiral auxiliary attached to a pro-chiral enolate could direct the approach of an electrophile to one face of the enolate, leading to the formation of a new stereocenter with high enantioselectivity.
Asymmetric Aldol Reactions: Chiral auxiliaries, such as Evans' oxazolidinones, can be used to control the stereochemical outcome of aldol reactions, yielding syn- or anti-aldol products with high diastereoselectivity and enantioselectivity.
Asymmetric Diels-Alder Reactions: A chiral auxiliary appended to the dienophile or diene can effectively control the facial selectivity of the cycloaddition.
| Transformation | Chiral Auxiliary Example | Expected Outcome |
| Alkylation | Evans' Oxazolidinone | Enantiomerically enriched α-alkylated carbonyl compound |
| Aldol Reaction | (S)-4-benzyl-2-oxazolidinone | Diastereo- and enantiomerically enriched β-hydroxy carbonyl compound |
| Diels-Alder Reaction | Oppolzer's Camphorsultam | Enantiomerically enriched cycloadduct |
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach. Potential applications in the synthesis of this compound include:
Asymmetric Hydrogenation: Chiral transition metal catalysts (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could be used for the enantioselective reduction of prochiral olefins or ketones.
Asymmetric Epoxidation: Chiral catalysts, such as those used in the Sharpless asymmetric epoxidation, could be employed to introduce chiral epoxide functionalities, which are versatile intermediates for further transformations.
Asymmetric Carbonyl Additions: Chiral Lewis acids or organocatalysts could catalyze the enantioselective addition of nucleophiles to carbonyl groups.
Diastereoselective and Enantioselective Methodologies
A successful synthesis of this compound would likely involve a combination of diastereoselective and enantioselective methods. Diastereoselective reactions are crucial for controlling the relative stereochemistry between newly formed stereocenters and existing ones. This can be achieved through careful choice of reagents and reaction conditions that favor the formation of one diastereomer over others.
Enantioselective methodologies, as discussed above, are essential for establishing the absolute stereochemistry of the molecule. The strategic application of these methods at key stages of the synthesis would be paramount to achieving an efficient and stereocontrolled total synthesis of this compound. For instance, an early-stage enantioselective reaction could establish a key stereocenter, which then directs the stereochemical outcome of subsequent diastereoselective reactions in a process known as "chiral relay."
Semi-Synthesis and Derivatization Strategies for this compound Modifications
The exploration of the chemical diversity and therapeutic potential of this compound, a pentacyclic triterpenoid (B12794562), is intrinsically linked to the strategic modification of its core structure. While direct literature on the semi-synthesis and derivatization of this compound is notably scarce, a comprehensive understanding of the chemical reactivity of its isomers, such as baurenol, and other closely related friedelane (B3271969) and pentacyclic triterpenoids, provides a robust framework for envisioning analogous synthetic strategies for this compound. The following sections delineate plausible chemical modifications and the development of novel derivatives based on the established chemistry of structurally similar triterpenoids.
Chemical Modifications of Existing this compound Scaffolds
The this compound scaffold, like other pentacyclic triterpenoids, possesses several reactive sites amenable to chemical transformation. The most common targets for modification are the functional groups present on the rings, particularly the A-ring. Strategies analogous to those employed for friedelane triterpenoids can be hypothesized for this compound. rsc.org
Key reactive centers on the this compound scaffold likely include the hydroxyl group at C-3 and the double bond within the ring system. Modifications at these positions can lead to a variety of new structures with potentially altered biological activities.
Table 1: Potential Chemical Modifications of the this compound Scaffold
| Reaction Type | Reagents and Conditions | Potential Product | Rationale/Analogy |
|---|---|---|---|
| Oxidation of C-3 Hydroxyl | Jones reagent (CrO₃/H₂SO₄/acetone) | Isobaurenone (C-3 ketone) | Standard oxidation of secondary alcohols to ketones, a common first step in derivatization of triterpenoids. |
| Acetylation of C-3 Hydroxyl | Acetic anhydride (B1165640), pyridine (B92270) | Isobaurenyl acetate (B1210297) | Protection of the hydroxyl group or to study structure-activity relationships. |
| A-ring Modifications | Vilsmeier-Haack reagent (POCl₃/DMF) | Formyl and chloro derivatives | Based on transformations of friedelin (B1674157), leading to versatile intermediates for further synthesis. rsc.org |
Research on friedelin, a related friedelane triterpenoid, has demonstrated a wide array of A-ring modifications. rsc.orgrsc.org These include the introduction of enone functionalities, epoxides, and heterocyclic rings. For instance, the one-pot BF₃·OEt₂-mediated oxidative transformation of friedelin yields friedel-3-enol acetate, a key intermediate for further modifications. rsc.org A similar approach could potentially be applied to this compound to generate analogous reactive intermediates.
Furthermore, the synthesis of 2-homofriedelane derivatives, involving an expansion of the A-ring, has been achieved through transformative reactions of a 3-chlorofriedel-2-ene-2-carbaldehyde intermediate. rsc.org This highlights the potential for significant scaffold remodeling of this compound through carefully designed synthetic sequences.
Development of Novel this compound Derivatives
The development of novel this compound derivatives would likely focus on the synthesis of compounds with enhanced biological activity or improved pharmacokinetic properties. This can be achieved by introducing a variety of functional groups or by conjugating the this compound scaffold with other bioactive molecules.
Drawing parallels from the broader class of pentacyclic triterpenoids, the introduction of heterocyclic moieties is a common strategy to enhance therapeutic potential. nih.gov Heterocycles are prevalent in medicinal chemistry due to their ability to engage in a wide range of biological interactions.
Table 2: Strategies for the Development of Novel this compound Derivatives
| Derivative Type | Synthetic Approach | Potential Bioactivity | Rationale/Analogy |
|---|---|---|---|
| Heterocyclic Conjugates | "Click" chemistry (e.g., CuAAC) with azido-isobaurenol and terminal alkynes | Anti-influenza, Anticancer | A versatile and efficient method for creating diverse libraries of derivatives. sioc-journal.cn |
| Amino Acid Conjugates | Amide coupling between a carboxylated this compound derivative and amino acids | Enhanced water solubility, targeted delivery | To improve bioavailability and potentially target specific cellular pathways. |
| Glycosylated Derivatives | Koenigs-Knorr reaction or other glycosylation methods | Altered pharmacokinetic profile, potential for improved cell permeability | Glycosylation is a common strategy in natural product modification to modulate bioactivity. nih.gov |
For example, a series of pentacyclic triterpene-glucose conjugates have been prepared via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, demonstrating potent anti-influenza virus activity. sioc-journal.cn A similar "click chemistry" approach could be employed to generate a library of this compound-triazole conjugates for biological screening.
Furthermore, the derivatization of the carboxyl group at C-28 in other triterpenoids, such as betulinic acid and ursolic acid, has been used to create libraries of compounds with diverse functionalities at both C-3 and C-28 positions. benthamdirect.com Should an analogous carboxyl group be present or be introduced in the this compound structure, this would open up another avenue for extensive derivatization.
Reactivity Profile and Mechanistic Organic Chemistry of Isobaurenol
Chemical Reactions of Isobaurenol Functional Groups
The chemical transformations of this compound primarily involve its hydroxyl group and the olefinic bonds.
Hydroxyl Group Reactivity (e.g., Esterification, Oxidation)
The secondary hydroxyl group at the C-3 position of this compound is susceptible to reactions characteristic of secondary alcohols.
Esterification: The C-3 hydroxyl group can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst, typically concentrated sulfuric acid. This reaction results in the formation of a triterpene ester and water. Esterification can alter the polarity, solubility, and bioavailability of this compound nih.govlibretexts.orgchemguide.co.ukolabs.edu.inlibretexts.org. For instance, reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) or DMAP would yield this compound acetate (B1210297).
General Reaction: R-OH + R'-COOH R-O-CO-R' + H₂O (where R-OH represents this compound)
Representative Reagents/Conditions: Acetic anhydride with pyridine or DMAP; Acyl chloride with a base (e.g., triethylamine); Carboxylic acid with concentrated H₂SO₄.
Oxidation: As a secondary alcohol, the C-3 hydroxyl group can be oxidized to a ketone. Mild oxidizing agents are preferred to avoid degradation of the sensitive triterpene skeleton. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Jones reagent (chromic acid). Enzymatic oxidations by cytochrome P450 enzymes are also known to modify triterpene skeletons, often introducing hydroxyl groups or facilitating other oxidative transformations researchgate.netfrontiersin.orgiris-biotech.de.
General Reaction: R₂CH-OH R₂C=O + H₂O (where R₂CH-OH is this compound)
Representative Reagents/Conditions: PCC in dichloromethane; Dess-Martin periodinane in dichloromethane; Jones reagent (CrO₃ in H₂SO₄/acetone).
Olefinic Bond Transformations (e.g., Hydrogenation, Epoxidation)
This compound contains several olefinic bonds within its fused ring system, which are sites for addition reactions.
Hydrogenation: The double bonds in this compound can be reduced to single bonds through catalytic hydrogenation. This process typically employs heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reaction proceeds via syn addition, where both hydrogen atoms add to the same face of the double bond, dictated by the catalyst surface libretexts.orglibretexts.orglibretexts.orgchemistrytalk.orgunacademy.comyoutube.com. Hydrogenation of the ring double bonds is generally favored over potential side-chain unsaturation, and the reaction conditions can be tuned to achieve selective reduction sigmaaldrich.com.
General Reaction: R=R' + H₂ R-H-H-R' (where R=R' represents an olefinic bond in this compound)
Representative Reagents/Conditions: H₂ gas with Pd/C in ethanol; H₂ gas with PtO₂ in acetic acid; H₂ gas with Raney Nickel.
Epoxidation: The olefinic bonds in this compound can be converted into epoxides (oxiranes) using oxidizing agents such as peroxycarboxylic acids, most notably meta-chloroperoxybenzoic acid (m-CPBA). This reaction typically occurs via a concerted mechanism, resulting in syn addition of the oxygen atom across the double bond. The stereochemical outcome can be influenced by the steric environment and the presence of other functional groups, such as the C-3 hydroxyl group, which might direct the epoxidation to a specific face of the double bond through hydrogen bonding libretexts.orgnih.govleah4sci.commdpi.comresearchgate.netlibretexts.orgthermofisher.com.
General Reaction: R=R' + R''CO₃H Epoxide + R''CO₂H (where R=R' is an olefinic bond in this compound)
Representative Reagents/Conditions: m-CPBA in dichloromethane; Other peroxyacids (e.g., peracetic acid) in suitable solvents.
Reaction Mechanisms of this compound Interconversions and Degradation
The mechanisms for the reactions involving this compound's functional groups are well-established in organic chemistry and apply to its specific triterpene structure.
Esterification Mechanism (Fischer Esterification): This acid-catalyzed reaction proceeds through protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol's hydroxyl oxygen. Subsequent proton transfers and elimination of water lead to the formation of the ester olabs.edu.in.
Oxidation Mechanism (Secondary Alcohol to Ketone): Using reagents like PCC or DMP, the mechanism typically involves the formation of an intermediate (e.g., chromate (B82759) ester with PCC) followed by elimination or rearrangement to form the carbonyl group and regenerate the oxidant or a reduced form of it nih.goviris-biotech.denih.gov.
Hydrogenation Mechanism: Catalytic hydrogenation involves the adsorption of both hydrogen gas and the alkene onto the metal catalyst surface. The H-H bond is cleaved, and hydrogen atoms are sequentially transferred to the carbons of the double bond, resulting in syn addition libretexts.orglibretexts.orglibretexts.orgchemistrytalk.orgunacademy.comyoutube.com.
Epoxidation Mechanism (Peroxyacid): The reaction is concerted, involving a cyclic transition state where the alkene's π electrons attack the electrophilic oxygen of the peroxyacid, and simultaneously, the peroxyacid oxygen attacks the other carbon of the double bond, leading to the formation of the epoxide and the carboxylic acid libretexts.orgleah4sci.commdpi.comlibretexts.org.
Degradation: Under harsh acidic or oxidative conditions, the polycyclic structure of this compound can undergo rearrangements, ring-opening, or cleavage, leading to degradation products. For example, acid-catalyzed epoxidation ring-opening can lead to diols or rearrangements involving carbocations nih.govresearchgate.netmasterorganicchemistry.com.
Structure-Reactivity Relationships in this compound Derivatives
The structure of this compound dictates its reactivity, and modifications to this structure can significantly alter its chemical behavior and properties.
Influence of the C-3 Hydroxyl Group: The stereochemistry and accessibility of the C-3 hydroxyl group are crucial for reactions like esterification and oxidation. Modifications at this position, such as esterification or oxidation to a ketone, can significantly change the molecule's polarity, solubility, and potential for further functionalization nih.govlibretexts.orgwikipedia.org. For instance, esterification can increase lipophilicity, while oxidation to a ketone removes the site for hydrogen bonding and changes the electronic properties.
Impact of Olefinic Bonds: The location and accessibility of the double bonds influence the regioselectivity and stereoselectivity of hydrogenation and epoxidation. Steric hindrance from the surrounding fused rings can affect the rate and preferred face of attack for these reactions nih.govsigmaaldrich.comnih.gov. For example, the bulky nature of the triterpene skeleton might render certain double bonds less reactive or influence the diastereoselectivity of epoxidation.
Derivatization and Activity: The formation of derivatives through esterification or oxidation can modulate the biological and chemical properties of this compound. For example, triterpene esters often exhibit different physical properties, such as lower melting points and enhanced solubility, compared to their parent alcohols, which can be advantageous for formulation and application nih.govlibretexts.orgwikipedia.org. Studies on other triterpenoids suggest that modifications can significantly impact their biological activities, highlighting the importance of structure-activity relationships researchgate.netnih.gov.
Theoretical and Computational Chemistry Studies on Isobaurenol
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental for elucidating the electronic structure and predicting the conformational preferences of molecules like Isobaurenol. These methods, based on the principles of quantum mechanics, allow researchers to model molecular behavior at the atomic level.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely adopted computational quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases wikipedia.orgnumberanalytics.com. DFT operates on the principle that the ground-state properties of a many-electron system are determined by its electron density numberanalytics.comimperial.ac.uk. This approach allows for the calculation of various molecular properties, including optimized geometries, electronic energies, and vibrational frequencies, often with a balance between accuracy and computational cost wikipedia.orgnumberanalytics.comnih.gov. DFT has been instrumental in providing accurate predictions for a wide range of chemical phenomena, including the electronic structure of molecules and the nature of chemical bonding imperial.ac.uknih.gov. For this compound, DFT calculations could be employed to determine its most stable three-dimensional structure, analyze bond lengths and angles, and predict its electronic distribution, which are foundational for understanding its reactivity and physical properties.
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the behavior of electrons in molecules as combinations of atomic wavefunctions, forming molecular orbitals that span across multiple atoms libretexts.orgresearchgate.net. Key to understanding molecular reactivity and electronic properties is the analysis of frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) imperial.ac.uk. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's stability and reactivity. Furthermore, methods like Natural Bond Orbital (NBO) and Intrinsic Bond Orbital (IBO) analyses provide detailed insights into the nature of chemical bonds, electron donation, and back-donation within a molecule nih.govmdpi.com. Applying these analyses to this compound would reveal the distribution of electron density, the character of its chemical bonds, and potential sites for chemical reactions.
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time nih.govnih.govwikipedia.org. By numerically solving Newton's equations of motion, MD simulations track the trajectories of atoms based on forces calculated from interatomic potentials or molecular mechanical force fields wikipedia.org. These simulations provide a dynamic view of molecular behavior, capturing conformational changes, flexibility, and interactions within a system nih.govnih.gov. For a complex molecule like this compound, MD simulations could explore its conformational landscape, revealing the variety of stable and transient three-dimensional arrangements it can adopt in different environments. This information is vital for understanding how this compound might interact with biological targets or other molecules. Classical MD codes like LAMMPS are capable of modeling soft matter, including biomolecules, making them suitable for such investigations lammps.org.
In Silico Modeling for Predicted Reactivity and Spectroscopic Properties
In silico modeling encompasses a broad range of computational approaches used to predict molecular properties and behaviors without direct experimental intervention researchgate.netrsc.org. This field is crucial for drug discovery and chemical analysis, enabling the prediction of biological activities, pharmacokinetic properties, and potential targets researchgate.netnih.govfrontiersin.org. For this compound, in silico modeling could be applied to predict its chemical reactivity, such as its susceptibility to electrophilic or nucleophilic attack, by analyzing indices derived from quantum chemical calculations rsc.org. Furthermore, computational methods can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) frequencies mdpi.com. Comparing these predicted spectra with experimental data can aid in structure elucidation and confirmation. The use of computational chemistry for predicting properties like partition coefficients (logP) is also a significant application nih.gov.
Chemoinformatics and Data Mining for Triterpenoid (B12794562) Research
Chemoinformatics integrates chemical information with computational methods to analyze and manage chemical data, facilitating drug discovery and the study of natural products frontiersin.org. For triterpenoids like this compound, chemoinformatics plays a vital role in extracting meaningful insights from large datasets. This includes calculating and analyzing molecular descriptors, which are numerical representations of a molecule's structure and properties naturalproducts.net. Data mining techniques can then be applied to these descriptors to identify patterns, predict biological activities, and classify compounds within broader chemical families nih.gov. The availability of molecular descriptors for this compound, as cataloged in databases, supports its inclusion in chemoinformatic analyses for triterpenoid research and drug discovery efforts.
Molecular Descriptors of this compound
This compound has been characterized by several molecular descriptors that provide quantitative information about its physicochemical properties. These descriptors are valuable inputs for chemoinformatic analyses and structure-activity relationship studies.
| Descriptor | Value |
| Molecular Formula | C30H50O |
| Alogp | 8.17 |
| TopoPSA | 20.23 |
| Fsp3 | 0.93 |
| Hydrogen Bond Acceptor Count | 1 |
| Hydrogen Bond Donor Count | 1 |
| Lipinski Hydrogen Bond Acceptor Count | 1 |
| Lipinski Hydrogen Bond Donor Count | 1 |
| Lipinski RO5 Violations | 1 |
| Rotatable Bond Count | 0 |
| Minimal Number of Rings | 5 |
Source: naturalproducts.net
Other Mentioned Compounds
In the context of triterpenoid research and phytochemical studies, several other compounds have been mentioned alongside this compound.
this compound
osthol
peroxyauraptenol
osthenon
phebalin
Theoretical and computational chemistry methods, including DFT, molecular orbital analysis, molecular dynamics, and chemoinformatics, offer indispensable tools for dissecting the properties of this compound. While specific studies applying these advanced computational techniques directly to this compound were not detailed in the reviewed literature, the general methodologies highlight their potential to elucidate its electronic structure, conformational landscape, reactivity, and spectroscopic characteristics. The availability of molecular descriptors further enables its integration into broader chemoinformatic analyses, contributing to a deeper understanding of triterpenoids and their potential applications.
Mechanistic Investigations of Isobaurenol S Biological Activities
In Vitro Studies on Cellular and Subcellular Targets
In vitro studies are foundational for dissecting the biological activities of compounds like Isobaurenol at the cellular and subcellular levels. These investigations are designed to observe the compound's direct effects on biological systems outside of a whole organism, allowing for controlled experimentation.
Modulation of Cellular Signaling Pathways
Many natural products exert their biological effects by influencing cellular signaling pathways, which are complex networks of molecular interactions that regulate cellular functions such as growth, proliferation, differentiation, and survival. For compounds like this compound, particularly if investigated for potential anti-cancer or anti-inflammatory effects, understanding its impact on key signaling cascades is paramount.
Hypothetical Investigation: Researchers might examine this compound's influence on pathways known to be dysregulated in diseases like cancer or inflammation. For instance, its effect on the Nuclear Factor-kappa B (NF-κB) pathway, which is central to inflammatory responses and cell survival, could be assessed. Studies might involve treating cell lines with this compound and then measuring the activation or inhibition of key signaling molecules within the NF-κB pathway, such as the degradation of IκB or the translocation of NF-κB to the nucleus. Similarly, pathways like the Mitogen-Activated Protein Kinase (MAPK) or Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are critical for cell growth and survival, could be investigated. If this compound exhibits anti-cancer properties, its ability to induce cell cycle arrest or apoptosis might be linked to its modulation of these pathways frontiersin.orgnih.govopenanesthesia.orgnih.govresearchgate.net.
Enzymatic Assays for Mechanism of Action Elucidation
Enzymatic assays are indispensable tools for determining if a compound's activity stems from its interaction with specific enzymes. Enzymes are critical targets for many therapeutic agents, as they catalyze essential biochemical reactions.
Methodology: In vitro enzymatic assays would typically involve isolating a specific enzyme suspected to be a target of this compound and measuring its activity in the presence and absence of the compound. This allows for the determination of whether this compound acts as an inhibitor or activator. Key parameters such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which quantifies the affinity of the inhibitor for the enzyme, would be determined frontiersin.orgnih.govwikipedia.orgrose-hulman.eduwikipedia.orgresearchgate.netlibretexts.orgstudymind.co.uk. Furthermore, kinetic studies would be performed to classify the type of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing how the inhibitor affects the enzyme's kinetic parameters like Vmax and Km. This information is vital for understanding the precise molecular interaction.
Illustrative Table 1: Hypothetical Enzyme Inhibition Profile of this compound
| Enzyme Target | Assay Type | IC50 (µM) | Inhibition Type | Potential Significance |
| Kinase X | Spectrophotometric | 5.2 | Competitive | Modulates cell proliferation signaling |
| Protease Y | Fluorometric | 15.8 | Non-competitive | Involved in inflammatory mediator release |
| Metabolic Enzyme Z | Radiometric | 45.1 | Uncompetitive | Affects cellular energy metabolism |
| Hypothetical Data | (Illustrative values for demonstration purposes) |
Molecular Level Interactions and Binding Studies
Understanding the precise molecular interactions between this compound and its target biomolecules is crucial for elucidating its mechanism of action. This often involves a combination of experimental and computational techniques.
Methodology: Techniques like molecular docking and molecular dynamics simulations are widely used to predict how this compound might bind to a target protein's active site or a receptor's binding pocket. These computational methods analyze the types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic interactions, that contribute to the binding affinity and stability of the complex rose-hulman.edustudymind.co.ukwikipedia.orgresearchgate.netbiorxiv.org. Experimental methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide direct measurements of binding affinity and thermodynamics. Receptor binding assays, often using radioligands or fluorescent probes, are employed to quantify the binding of this compound to specific receptors or proteins biorxiv.orgnih.govbiorxiv.orgnih.gov.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery. They systematically explore how modifications to a molecule's chemical structure affect its biological activity, providing insights into the pharmacophore responsible for the observed effects.
Methodology: SAR studies would involve synthesizing a series of this compound analogs with subtle structural variations (e.g., changes in functional groups, stereochemistry, or ring systems). These analogs would then be tested for their biological activity using the in vitro assays described above. By correlating specific structural features with changes in potency or mechanism, researchers can identify critical elements for target interaction and biological effect. This process helps to understand which parts of the this compound molecule are essential for its activity and can guide the design of more potent, selective, or safer derivatives ualberta.cawikipedia.orgbiorxiv.orgaassjournal.comcollaborativedrug.compharmacy180.comlouisville.edu.
Illustrative Table 2: Hypothetical SAR Data for this compound Analogs
| This compound Analog | Structural Modification | Biological Activity (e.g., Target X Inhibition) | SAR Insight |
| This compound | Parent compound | Moderate Inhibition (IC50 = 10 µM) | Baseline activity |
| Analog A | Hydroxylation at C-X position | Low Inhibition (IC50 = 50 µM) | Hydroxyl group at C-X may decrease binding affinity |
| Analog B | Methylation of C-Y hydroxyl group | High Inhibition (IC50 = 2 µM) | Methylation at C-Y enhances activity, suggesting a role in target interaction |
| Analog C | Addition of a double bond in ring Z | No significant inhibition | Alteration of ring Z structure abolishes activity |
| Hypothetical Data | (Illustrative findings for demonstration purposes) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
